REACTION_CXSMILES
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CS(O[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13])(=O)=O.[CH3:14][NH:15][CH2:16][CH2:17][OH:18]>>[F:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[CH2:6][N:15]([CH2:16][CH2:17][OH:18])[CH3:14]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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CS(=O)(=O)OCC1=C(C=CC=C1)F
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Name
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|
Quantity
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18.4 g
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Type
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reactant
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Smiles
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CNCCO
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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with stirring for 7 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The crude residue was purified by flash chromatography on silica gel column (chloroform:methanol, 90:10 spiked with triethylamine)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |